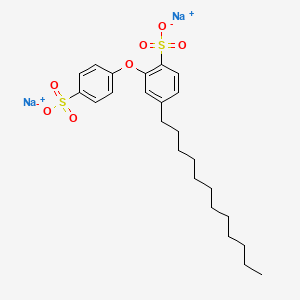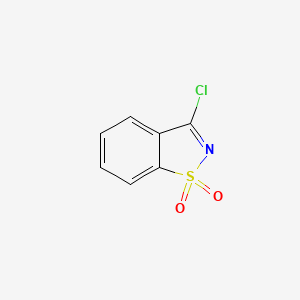
(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (IPCA-TBE) is an organic compound that has been used in a variety of scientific research applications. It is an important intermediate in the synthesis of several biologically active compounds and is used in a wide range of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Studies
- Synthesis and Crystallography : Similar compounds, like (9-Ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester, have been synthesized and characterized, providing insights into the structural and crystallographic properties of related compounds. This includes studies on molecular conformation and intermolecular interactions, which are essential for understanding the properties and potential applications of (6-Iodo-pyridin-2-yl)-carbamic acid tert-butyl ester (Kant, Singh, & Agarwal, 2015).
Chemical Reactivity and Transformations
- Reactivity of Carbonates and Carbamates : Studies on the reactivity of oximino carbonates and carbamates of pyridylacetic acid esters show how similar compounds can be transformed under various conditions, providing a basis for understanding the reactivity of this compound in different chemical environments (Kim, Lantrip, & Fuchs, 2001).
Advanced Material Synthesis
- Synthesis of Complex Molecules : Research into the synthesis of complex molecules like bicyclic 2-pyridone dipeptide mimetics involves steps that may be relevant to manipulating this compound for specialized applications in materials science or medicinal chemistry (Dragovich, Zhou, & Prins, 2002).
Electronic and Photonic Applications
- Solar Cell Research : Pyridine derivatives, including those structurally related to this compound, have been studied for their potential applications in dye-sensitized solar cells (DSSCs). This research explores how modifications of pyridine structures can influence solar cell performance (Bagheri, Dehghani, & Afrooz, 2015).
Analytical and Instrumental Techniques
- Spectroscopic Analysis : Spectroscopic data on pyridine derivatives, including those similar to this compound, provide valuable information for the identification and analysis of these compounds, aiding in the development of analytical methodologies (Kadir et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-(6-iodopyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O2/c1-10(2,3)15-9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFCSNUZLDAMEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=CC=C1)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640057 |
Source


|
| Record name | tert-Butyl (6-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849830-17-7 |
Source


|
| Record name | 1,1-Dimethylethyl N-(6-iodo-2-pyridinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849830-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl (6-iodopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














